molecular formula C5H12N2O3S B13515875 2-Morpholinemethanesulfonamide

2-Morpholinemethanesulfonamide

Cat. No.: B13515875
M. Wt: 180.23 g/mol
InChI Key: PWAYXKWGDMEGHU-UHFFFAOYSA-N
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Description

2-Morpholinemethanesulfonamide is a sulfonamide derivative featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a methanesulfonamide group (-SO₂NH₂). This compound is synthesized via the reaction of morpholine with methanesulfonyl chloride or related reagents under controlled conditions, as exemplified in optimized protocols using sodium hypochlorite for sulfonamide bond formation . Its structure combines the polar, water-soluble morpholine moiety with the sulfonamide group, which is known for its bioactivity and versatility in medicinal chemistry.

Key properties include moderate solubility in polar solvents due to the morpholine ring and hydrogen-bonding capacity from the sulfonamide group.

Properties

Molecular Formula

C5H12N2O3S

Molecular Weight

180.23 g/mol

IUPAC Name

morpholin-2-ylmethanesulfonamide

InChI

InChI=1S/C5H12N2O3S/c6-11(8,9)4-5-3-7-1-2-10-5/h5,7H,1-4H2,(H2,6,8,9)

InChI Key

PWAYXKWGDMEGHU-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinemethanesulfonamide typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired sulfonamide product. Another method involves the use of sodium sulfinates and amines, mediated by ammonium iodide, to produce sulfonamides in an environmentally friendly manner .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinemethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Morpholinemethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholinemethanesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group acts as a competitive inhibitor of enzymes that require para-aminobenzoic acid (PABA) for their activity. By mimicking PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfonamide antibiotics .

Comparison with Similar Compounds

Table 1: Structural and Functional Attributes of Selected Sulfonamides

Compound Core Structure Key Substituents Biological Relevance Reference
2-Morpholinemethanesulfonamide Morpholine + methanesulfonamide -NH₂, morpholine ring Enzyme inhibition, drug design
Methanesulphonamide Methanesulfonamide -NH₂ Precursor for sulfa drugs
Methyl 2-(benzenesulfonamido)acetate Benzene ring + ester + sulfonamide -OCH₃, benzene, -COOCH₃ Antimicrobial, crystallography
Sulfadiazine Pyrimidine + sulfonamide -NH₂, pyrimidine ring Antibacterial agent
Morpholine derivatives (e.g., 2-[(2-methoxyphenoxy)phenylmethyl]morpholine) Morpholine + aryl groups Aryl ethers, methoxy groups Drug synthesis, agrochemicals

Key Observations:

  • Morpholine vs. Aromatic Rings : The morpholine group in this compound enhances solubility compared to purely aromatic sulfonamides (e.g., benzenesulfonamide derivatives) . However, aromatic systems (e.g., sulfadiazine) often exhibit stronger antimicrobial activity due to enhanced membrane penetration .
  • Functional Groups : The ester group in methyl 2-(benzenesulfonamido)acetate introduces hydrolytic instability, whereas this compound’s morpholine ring provides metabolic resistance, making it more suitable for prolonged biological applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (K) Solubility (Polar Solvents) Stability
This compound ~196 (estimated) Not reported High Stable to hydrolysis
Methyl 2-(benzenesulfonamido)acetate 259.29 332 Moderate Hydrolytically labile
Sulfadiazine 250.28 473–478 Low Heat-stable
Methanesulphonamide 94.10 363–365 High Stable

Notes:

  • This compound’s solubility surpasses that of sulfadiazine due to its heterocyclic oxygen and nitrogen atoms, which facilitate hydrogen bonding .

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